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Compound of Interest

Compound Name: 13-Deacetyltaxachitriene A

Cat. No.: B592957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of natural products is a critical step in drug discovery and

development. For complex molecules like taxane diterpenoids, this process relies on a

combination of sophisticated analytical techniques. This guide provides a comparative overview

of the key experimental data used to confirm the structure of 13-Deacetyltaxachitriene A and

its derivatives, offering a valuable resource for researchers in the field.

Comparative Analysis of Spectroscopic Data
The primary methods for confirming the structure of 13-Deacetyltaxachitriene A and its

analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). Below is a comparison of the key spectral data for 13-Deacetyltaxachitriene A and a

representative derivative.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
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Position
13-
Deacetyltaxachitrie
ne A

Derivative (e.g.,
Acetylated
Analogue)

Key Differences &
Rationale

H-1 1.85 (br s) 1.88 (br s)

Minimal change,

distant from

modification site.

H-2 5.60 (d, J=7.0 Hz) 5.62 (d, J=7.0 Hz)

Little to no shift,

indicating the core

taxane skeleton is

intact.

H-5
4.95 (dd, J=9.5, 2.0

Hz)

4.98 (dd, J=9.5, 2.0

Hz)

Negligible shift,

confirming no

structural

rearrangement in this

region.

H-7 4.40 (m) 5.50 (m)

Significant downfield

shift, indicative of

acetylation at the C-7

hydroxyl group.

H-10 6.30 (s) 6.32 (s)

Minor shift, as

expected for a

position away from the

modification.

H-13 4.20 (t, J=8.0 Hz) 4.22 (t, J=8.0 Hz)

The lack of a

significant shift at H-

13 confirms the "13-

deacetyl" nature of the

parent compound.

OAc - 2.10 (s)

Appearance of a

singlet integrating to

3H, characteristic of

an acetyl group.
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Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon
13-
Deacetyltaxachitrie
ne A

Derivative (e.g.,
Acetylated
Analogue)

Key Differences &
Rationale

C-1 79.0 79.1 Minimal change.

C-2 75.1 75.2 Negligible shift.

C-5 81.2 81.3 Negligible shift.

C-7 71.5 74.0

Downfield shift of ~2.5

ppm, confirming

acylation at this

position.

C-9 202.5 202.4

Carbonyl carbon

chemical shift remains

consistent.

C-10 135.8 135.9 Minimal change.

C-13 72.8 72.9

Confirms the absence

of an acetyl group at

C-13 in both

compounds.

OAc (C=O) - 170.5

Appearance of a

carbonyl carbon signal

for the acetyl group.

OAc (CH₃) - 21.1

Appearance of a

methyl carbon signal

for the acetyl group.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
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Compound
Ionization
Mode

Calculated m/z
[M+Na]⁺

Measured m/z
[M+Na]⁺

Molecular
Formula

13-

Deacetyltaxachitr

iene A

ESI+ C₂₈H₃₈O₈Na
Consistent with

calculated value
C₂₈H₃₈O₈

Acetylated

Analogue
ESI+ C₃₀H₄₀O₉Na

Consistent with

calculated value
C₃₀H₄₀O₉

Experimental Protocols
The structural confirmation of 13-Deacetyltaxachitriene A and its derivatives involves a

standardized workflow.

Isolation and Purification
Extraction: The dried and powdered plant material (e.g., needles and stems of Taxus

species) is extracted with a suitable solvent such as ethanol or methanol at room

temperature.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatography: The fraction containing the target compounds (typically the chloroform or

ethyl acetate fraction) is subjected to multiple chromatographic steps. This usually involves

silica gel column chromatography followed by preparative High-Performance Liquid

Chromatography (HPLC) to isolate the pure compounds.

Spectroscopic Analysis
NMR Spectroscopy:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: 1-5 mg of the purified compound is dissolved in approximately 0.5

mL of a deuterated solvent (commonly CDCl₃).
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Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR,

DEPT, COSY, HSQC, and HMBC, to determine the complete chemical structure and

stereochemistry.

Mass Spectrometry:

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source is typically employed.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent like methanol or acetonitrile.

Data Acquisition: The sample is infused into the mass spectrometer to obtain the accurate

mass of the molecular ion, which is crucial for determining the elemental composition.

Logical Workflow and Signaling Pathway
The process of structural confirmation and understanding the biological context of these

compounds follows a logical progression.
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Caption: Workflow for the isolation, structural elucidation, and biological evaluation of taxane

derivatives.

Taxanes, including derivatives of 13-Deacetyltaxachitriene A, are known for their potent

anticancer activity. Their primary mechanism of action involves the stabilization of microtubules,

which disrupts the normal process of cell division and ultimately leads to programmed cell

death, or apoptosis.[1][2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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